molecular formula C11H7BrINO2 B8356936 2-Bromophenyl 4-Iodopyrrole-2-carboxylate

2-Bromophenyl 4-Iodopyrrole-2-carboxylate

Cat. No.: B8356936
M. Wt: 391.99 g/mol
InChI Key: GWYABGRBFXTOFL-UHFFFAOYSA-N
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Description

2-Bromophenyl 4-Iodopyrrole-2-carboxylate is a useful research compound. Its molecular formula is C11H7BrINO2 and its molecular weight is 391.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7BrINO2

Molecular Weight

391.99 g/mol

IUPAC Name

(2-bromophenyl) 4-iodo-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H7BrINO2/c12-8-3-1-2-4-10(8)16-11(15)9-5-7(13)6-14-9/h1-6,14H

InChI Key

GWYABGRBFXTOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC(=CN2)I)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (203 mL, 2.32 mmol) was added to a magnetically stirred suspension of 4-iodopyrrole-2-carboxylic acid (8) (500 mg, 2.11 mmol) in dry CH2Cl2 (15.0 ml) containing dmf (1 drop). After stirring the resulting solution at 18° C. for 2 h it was added to a magnetically stirred solution of o-bromophenol (363 mg, 2.11 mmol), triethylamine (660 ml, 4.73 mmol) and 4-(N,N-dimethylamino)pyridine (dmap, several crystals) in CH2Cl2 (10 ml). After 1 h the reaction mixture was concentrated onto silica gel (5 g) and the residue subjected to flash chromatography (silica gel, 3:1 hexane/ether elution). Concentration of the appropriate fractions (Rf 0.2) then gave the title compound (761 mg, 92%) as a white crystalline solid, m.p. 126-127° C. (Found: C, 33.9; H, 1.7; Br, 20.4; I, 32.4; N, 4.0. C11H7BrINO2 requires C, 33.7; H, 1.8; Br, 20.4; I, 32.4; N, 3.6%). nmax (KBr) 3383, 2969, 1709, 1580, 1541, 1472, 1444, 1377, 1312, 1218, 1169, 1133, 1043 cm−1. 1H n.m.r. d 9.57, broad s, 1H; 7.65, dd, J 8.1 and 1.5 Hz, 1H; 7.37, td, J 8.1 and 1.5 Hz, 1H; 7.27, m, 2H; 7.18, td, J 8.1 and 1.5 Hz, 1H; 7.08, m, 1H. 13C n.m.r. d 158.0 (C), 148.3 (C), 134.0 (CH), 129.8 (CH), 129.1 (CH), 128.1 (CH), 124.4 (CH), 124.3 (CH), 123.6 (C), 116.9 (C), 62.9 (C). Mass spectrum m/z 393 (24%) 391 (22) (M+.); 220 (100) [(M−C6H4BrO)+.].
Quantity
203 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
363 mg
Type
reactant
Reaction Step Two
Quantity
660 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
92%

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